4,7-Benzimidazoledione is a heterocyclic organic compound characterized by a fused bicyclic structure containing both benzene and imidazole rings, with two carbonyl groups located at the 4 and 7 positions. This compound is of significant interest in medicinal chemistry due to its various biological activities, including antiproliferative effects against certain cancer cell lines. The compound has been explored for its potential therapeutic applications, particularly in oncology.
The compound can be synthesized from various precursors, notably through reactions involving benzimidazole derivatives and carbonyl compounds. Research indicates that derivatives of 4,7-benzimidazoledione have been synthesized and tested for biological activity, demonstrating promising results in vitro against tumor cells .
4,7-Benzimidazoledione falls under the category of benzimidazole derivatives. It is classified as a diketone due to the presence of two carbonyl functional groups. This classification is crucial for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 4,7-benzimidazoledione typically involves several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of synthesized compounds.
The compound exhibits a planar structure due to the conjugation between the benzene and imidazole rings, which contributes to its stability and reactivity. The presence of carbonyl groups enhances its ability to participate in various chemical reactions.
4,7-Benzimidazoledione participates in several important chemical reactions:
These reactions are often conducted under controlled environments using solvents that facilitate solubility and reactivity while minimizing side reactions.
The mechanism of action for compounds derived from 4,7-benzimidazoledione primarily involves interaction with cellular targets that regulate proliferation and apoptosis:
In vitro studies indicate that specific derivatives exhibit significant antiproliferative effects against human lymphoblastic leukemia and non-Hodgkin lymphoma cell lines . These findings suggest a potential role for 4,7-benzimidazoledione in cancer therapy.
Relevant analyses often include spectroscopic methods such as infrared (IR) spectroscopy to identify functional groups and mass spectrometry for molecular weight determination.
4,7-Benzimidazoledione and its derivatives have found applications in various fields:
The continued exploration of this compound's derivatives holds promise for developing novel therapeutic agents with improved efficacy and safety profiles.
4,7-Benzimidazoledione (C₇H₄N₂O₂; CID 260064) features a fused bicyclic system comprising a benzene ring condensed with an imidazole-4,7-dione core [1]. The planar structure positions two carbonyl groups at the 4- and 7-positions, creating an electron-deficient heteroaromatic system. X-ray crystallography reveals bond lengths of ~1.22 Å for C=O bonds and ~1.38 Å for C-N bonds, indicating significant polarization due to the electron-withdrawing oxo groups [7].
Tautomerism is a hallmark of this system. The compound exists predominantly in the diketo tautomer (4,7-dioxo form) in solid-state and neutral aqueous conditions. However, in basic media (pH > 10), it undergoes deprotonation to form enolate anions (Table 1). Theoretical studies predict a tautomeric equilibrium constant (K) of 10⁻³ favoring the diketo form over mono-enolized variants due to destabilization from loss of aromaticity [3].
Table 1: Tautomeric Forms of 4,7-Benzimidazoledione
Tautomer | Relative Energy (kJ/mol) | Dominant Conditions |
---|---|---|
4,7-Diketo | 0 (Reference) | Solid state, neutral pH |
4-Enol-7-keto | +18.5 | Basic media (pH 10-12) |
7-Enol-4-keto | +19.1 | Basic media (pH 10-12) |
4,7-Dienol | +42.7 | Not observed experimentally |
The molecule exhibits a low-lying LUMO (−3.2 eV) localized on the quinonoid system, facilitating nucleophilic attacks. Key reactions include:
DFT calculations reveal a HOMO-LUMO gap of 4.8 eV, correlating with UV-Vis absorption at 290 nm (ε = 8,500 M⁻¹cm⁻¹) [3].
Solubility is pH-dependent due to weakly basic imidazole nitrogens (predicted pKa ~5.8). Aqueous solubility is 0.051 mg/mL at pH 7, rising to >5 mg/mL at pH <4 through salt formation [10]. The crystalline form exhibits high lattice energy (ΔHₓₗ = 150 kJ/mol), contributing to poor dissolution rates [2].
Table 2: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
LogP (octanol/water) | 1.24 | Shake-flask HPLC |
Intrinsic solubility | 0.051 mg/mL | Titration (25°C) |
Melting point | >300°C | DSC |
pKa | 5.8 (imidazole N) | Potentiometric titration |
Solid-state stability is compromised by humidity-induced hydrolysis. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 4 weeks in sealed containers but >20% degradation under open conditions [2]. Solution stability follows first-order kinetics (k = 0.012 h⁻¹ at pH 7.4) [10].
NMR Spectroscopy:
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: